Antimicrobial Potency of 4-Bromophenyl-Quinoline Derivatives vs. Related Substitution Patterns
The 4-bromophenyl group is a critical determinant of antimicrobial activity in quinoline-4-carboxylic acid derivatives. In a study of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives, compound 6b demonstrated significant activity against S. aureus with a minimum inhibitory concentration (MIC) of 38.64 µM [1]. While this data is for a derivative of the target compound, it highlights the importance of the 4-bromophenyl pharmacophore, which distinguishes it from analogs with different 2-aryl substitutions (e.g., 4-methoxyphenyl, 4-fluorophenyl) that may exhibit altered potency profiles [2]. This suggests that the 2-(4-bromophenyl) scaffold, which is pre-installed in the target compound, is a privileged structure for developing antimicrobial agents.
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | Compound 6b (a derivative of 2-(4-bromophenyl)quinoline-4-carboxylic acid) MIC: 38.64 µM against S. aureus. |
| Comparator Or Baseline | Neomycin (positive control) MIC: 78.125 µM against S. aureus. |
| Quantified Difference | Compound 6b is 2.02x more potent than neomycin. |
| Conditions | In vitro assay against Staphylococcus aureus (ATCC 6538-P) using the two-fold dilution method. |
Why This Matters
Procurement of the target compound enables access to a validated pharmacophore (2-(4-bromophenyl)quinoline) that has demonstrated superior potency over a clinical control in specific antimicrobial assays, derisking subsequent synthetic efforts.
- [1] H. M. Abd El-Lateef et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega 2023, 8 (19), 16834–16850. View Source
- [2] K. A. Metwally et al. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents. Bioorg. Med. Chem. 2006, 14 (24), 8675-8682. View Source
